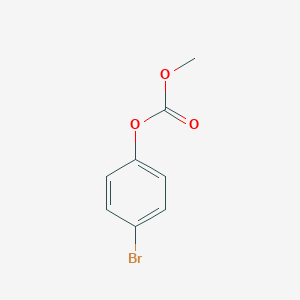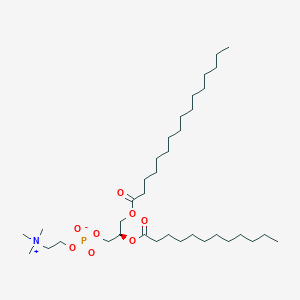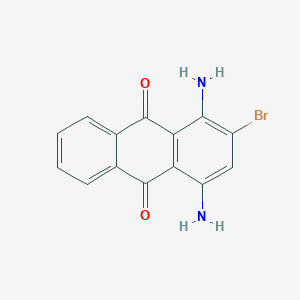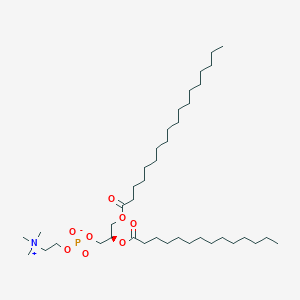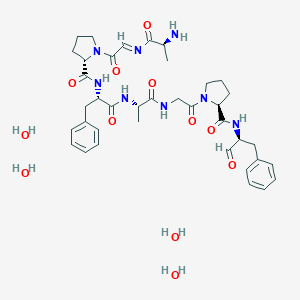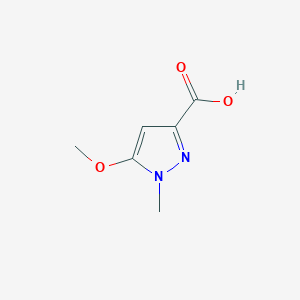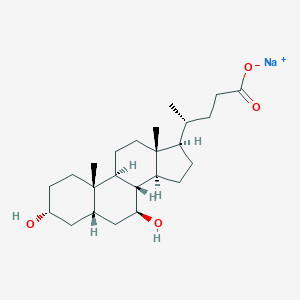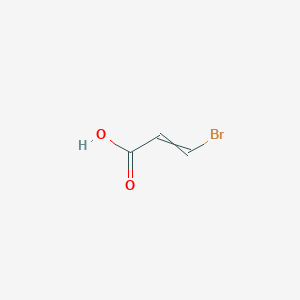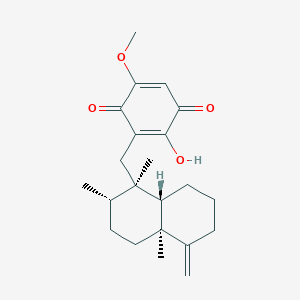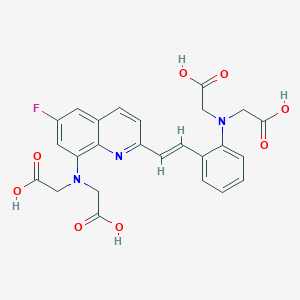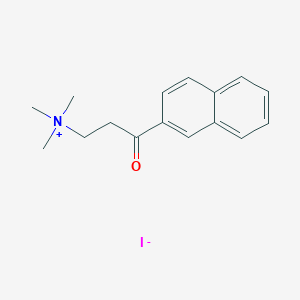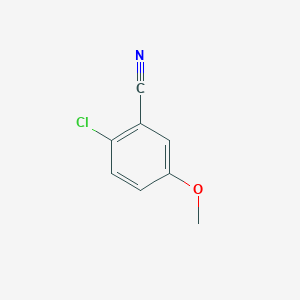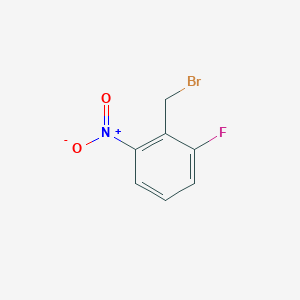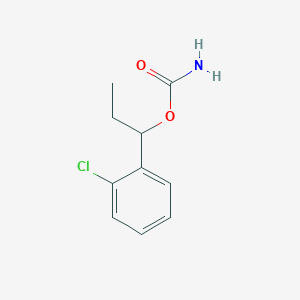
1-(2-Chlorophenyl)propyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)propyl carbamate, also known as Felbamate, is a carbamate derivative that has been used as an anticonvulsant medication. It was first synthesized in the 1970s and was approved by the US Food and Drug Administration (FDA) in 1993. Felbamate has been used to treat various types of seizures, including partial seizures and Lennox-Gastaut syndrome.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Chlorophenyl)propyl carbamate is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including gamma-aminobutyric acid (GABA), glutamate, and glycine. 1-(2-Chlorophenyl)propyl carbamate has been shown to enhance GABA-mediated inhibition and inhibit glutamate-mediated excitation.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chlorophenyl)propyl carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizure activity. 1-(2-Chlorophenyl)propyl carbamate has also been shown to decrease the levels of glutamate in the brain, which can help to reduce excitotoxicity. In addition, 1-(2-Chlorophenyl)propyl carbamate has been shown to have antioxidant properties, which can help to protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chlorophenyl)propyl carbamate has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its anticonvulsant properties. 1-(2-Chlorophenyl)propyl carbamate is also relatively easy to synthesize and is readily available. However, there are also some limitations to the use of 1-(2-Chlorophenyl)propyl carbamate in lab experiments. It has been associated with a number of side effects, including liver failure and aplastic anemia, which can limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for research on 1-(2-Chlorophenyl)propyl carbamate. One area of research is the potential use of 1-(2-Chlorophenyl)propyl carbamate in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new analogs of 1-(2-Chlorophenyl)propyl carbamate that may have improved efficacy and fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Chlorophenyl)propyl carbamate, which may help to identify new targets for the treatment of neurological disorders.
Métodos De Síntesis
1-(2-Chlorophenyl)propyl carbamate is synthesized by the reaction of 2-chlorophenyl isocyanate with 1-bromopropane in the presence of a base. The reaction produces 1-(2-chlorophenyl)propyl isocyanate, which is then reacted with ethanolamine to produce 1-(2-Chlorophenyl)propyl carbamate.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)propyl carbamate has been extensively studied for its anticonvulsant properties. It has been shown to be effective in treating various types of seizures, including partial seizures and Lennox-Gastaut syndrome. 1-(2-Chlorophenyl)propyl carbamate has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
1690-33-1 |
|---|---|
Nombre del producto |
1-(2-Chlorophenyl)propyl carbamate |
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)propyl carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-9(14-10(12)13)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3,(H2,12,13) |
Clave InChI |
VCZXDPUECVELRF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1Cl)OC(=O)N |
SMILES canónico |
CCC(C1=CC=CC=C1Cl)OC(=O)N |
Sinónimos |
Carbamic acid o-chloro-α-ethylbenzyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



